GSK065
Description
Overview of the Kynurenine (B1673888) Pathway of Tryptophan Metabolism
The kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan into N-formyl-L-kynurenine. frontiersin.orgresearchgate.net This intermediate is then hydrolyzed by formamidase to produce L-kynurenine (KYN). frontiersin.org KYN stands as a central intermediate and a crucial branch point within the pathway. wikipedia.orgfrontiersin.orgacs.orgbiorxiv.org
The kynurenine pathway involves a series of enzymes and produces a diverse range of metabolites with varying biological activities. Key enzymes include IDO1, IDO2, TDO, Kynurenine-3-Monooxygenase (KMO), Kynureninase (KYNU), and Kynurenine Aminotransferases (KATs I-IV). mdpi.comfrontiersin.orgacs.orgbiorxiv.org Important metabolites generated through this pathway include:
Tryptophan (TRP): The initial amino acid substrate. wikipedia.orgmdpi.comfrontiersin.org
N-formyl-L-kynurenine: The first product of tryptophan oxidation. frontiersin.orgsynthelis.com
L-Kynurenine (KYN): A key branch point metabolite. wikipedia.orgfrontiersin.orgacs.orgbiorxiv.org
3-hydroxy-L-kynurenine (3-HK): Produced from KYN by KMO, considered a neurotoxic metabolite. wikipedia.orgacs.orgpatsnap.comnih.govmdpi.com
Kynurenic acid (KYNA): Produced from KYN by KATs, generally considered neuroprotective. wikipedia.orgacs.orgpatsnap.comnih.govmdpi.com
Anthranilic acid (AA): Produced from KYN by Kynureninase. wikipedia.orgbiorxiv.org
3-hydroxyanthranilic acid (3-HAA): A downstream metabolite of 3-HK. frontiersin.org
Quinolinic acid (QUIN): A downstream metabolite of 3-HAA, known for its neurotoxic properties. wikipedia.orgacs.orgsynthelis.compatsnap.comnih.govmdpi.comfrontiersin.org
Xanthurenic acid: Another metabolite in the pathway. wikipedia.orgmdpi.com
Nicotinamide adenine (B156593) dinucleotide (NAD+): The pathway ultimately leads to the production of NAD+, a crucial cofactor. wikipedia.orgresearchgate.netmdpi.com
KMO is strategically positioned at a critical branch point in the kynurenine pathway. wikipedia.orgacs.orgmdpi.commdpi.com It catalyzes the hydroxylation of L-kynurenine to form 3-hydroxy-L-kynurenine. wikipedia.orgacs.orgpatsnap.comuniprot.orgtocris.com This reaction is significant because it directs metabolic flux towards the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, while diverting it away from the production of the neuroprotective metabolite kynurenic acid. patsnap.comnih.govbmj.comnih.gov This pivotal role makes KMO an attractive target for modulating the balance of kynurenine metabolites. wikipedia.orgnih.govnih.govmq.edu.au
KMO's Role in Cellular Homeostasis and Disease Pathogenesis
KMO plays a significant role in maintaining cellular homeostasis, and its dysregulation is implicated in the pathogenesis of various diseases, particularly those involving inflammation and neurotoxicity. frontiersin.orgresearchgate.netresearchgate.net KMO is a mitochondrial outer membrane enzyme that requires FAD as a cofactor. wikipedia.orgsynthelis.comtocris.com Its expression is found in various tissues, including the liver, kidney, and immune cells, and is notably expressed in microglia and neurons in the brain. acs.orgmdpi.com KMO activity can be upregulated by pro-inflammatory cytokines. mdpi.comfrontiersin.orgtocris.com
Dysregulation of the kynurenine pathway, often involving increased KMO activity, is strongly associated with neurodegenerative conditions. acs.orgpatsnap.commdpi.comfrontiersin.orgresearchgate.net The accumulation of neurotoxic metabolites like 3-HK and quinolinic acid, downstream of KMO, can contribute to neuronal damage, oxidative stress, and excitotoxicity. wikipedia.orgpatsnap.commdpi.comfrontiersin.orgnih.gov KMO inhibition has been explored as a therapeutic strategy to shift the balance towards neuroprotective metabolites like kynurenic acid. acs.orgpatsnap.combmj.comnih.govresearchgate.net
Specific neurodegenerative diseases linked to KMO and the kynurenine pathway include:
Huntington's Disease (HD): Increased KMO activity and elevated levels of 3-HK and quinolinic acid have been observed in HD. acs.orgmdpi.combmj.comnih.govresearchgate.netnih.govscienceofparkinsons.com KMO inhibition has shown potential therapeutic benefits in HD models. mdpi.combmj.comscienceofparkinsons.comgenecards.org
Alzheimer's Disease (AD): Altered kynurenine pathway metabolism, including increased 3-HK and quinolinic acid, is implicated in AD. acs.orgnih.govnih.govnih.gov
Parkinson's Disease (PD): KMO is considered a potential therapeutic target for PD, with studies exploring the effects of KMO inhibitors in preclinical models. acs.orgnih.govresearchgate.netscienceofparkinsons.commichaeljfox.org
Amyotrophic Lateral Sclerosis (ALS): KMO inhibitors have shown promise in treating neuroinflammatory conditions like ALS. acs.orgpatsnap.comnih.gov
Multiple Sclerosis (MS): Chronic inflammation and immune dysfunction in MS involve the kynurenine pathway, and KMO inhibition may offer therapeutic benefits. patsnap.comnih.govnih.govfrontiersin.org
KMO and the kynurenine pathway are intimately linked to inflammatory processes. nih.govmdpi.comfrontiersin.orgle.ac.uk KMO expression and activity can be induced by pro-inflammatory stimuli. mdpi.comfrontiersin.orgtocris.com Increased flux through the KMO branch contributes to the production of metabolites that can exacerbate inflammation and tissue damage. mdpi.commdpi.com
Inflammatory disorders associated with KMO include:
Acute Pancreatitis (AP) and Acute Pancreatitis Multiple Organ Dysfunction Syndrome (AP-MODS): KMO has been identified as a target in AP-MODS, a severe inflammatory condition. mdpi.comnih.govguidetopharmacology.orgresearchgate.netnih.gov Inhibiting KMO activity has shown protective effects in experimental models of AP. mdpi.comresearchgate.net
Acute Kidney Injury (AKI): Increased KP flux through KMO contributes to the severity of AKI after ischemia-reperfusion injury. mdpi.com KMO inhibition has shown potential to preserve renal function in AKI models. mdpi.com
Intestinal Disorders: Upregulation of KMO has been observed in inflammatory bowel diseases like colitis, with pharmacological blockade showing potential therapeutic effects in mouse models. mdpi.com
Beyond neurodegenerative and inflammatory conditions, KMO and the kynurenine pathway have been implicated in a range of other pathological states:
Cancer: The kynurenine pathway plays a role in immune tolerance, which can be hijacked by cancers to evade the immune system. nih.govmdpi.com KMO is considered a potential drug target in cancer. nih.gov
Psychiatric Disorders: Dysregulation of the kynurenine pathway is associated with psychiatric disorders such as major depressive disorder, bipolar disorder, and schizophrenia. wikipedia.orgnih.govpatsnap.comnih.govresearchgate.net
Cardiovascular Disease: Studies have investigated the role of KMO in cardiovascular diseases like atherosclerosis and myocardial infarction. nih.govresearchgate.netnih.gov
Pain Syndromes: The kynurenine pathway plays a role in the pathology of pain syndromes, including neuropathic pain. researchgate.netfrontiersin.org
Table: Key Enzymes and Metabolites in the Kynurenine Pathway
| Enzyme/Metabolite | Role/Description |
| Tryptophan (TRP) | Initial amino acid substrate. wikipedia.orgmdpi.comfrontiersin.org |
| IDO1, IDO2, TDO | Initiate the pathway by converting TRP to N-formyl-L-kynurenine. frontiersin.orgresearchgate.net |
| N-formyl-L-kynurenine | Intermediate metabolite. frontiersin.orgsynthelis.com |
| L-Kynurenine (KYN) | Central intermediate and branch point. wikipedia.orgfrontiersin.orgacs.orgbiorxiv.org |
| Kynurenine-3-Monooxygenase (KMO) | Converts KYN to 3-HK. wikipedia.orgacs.orgpatsnap.comuniprot.orgtocris.com |
| 3-hydroxy-L-kynurenine (3-HK) | Neurotoxic metabolite produced by KMO. wikipedia.orgacs.orgpatsnap.comnih.govmdpi.com |
| Kynurenine Aminotransferases (KATs) | Convert KYN to KYNA. wikipedia.orgacs.orgpatsnap.comnih.govmdpi.com |
| Kynurenic acid (KYNA) | Neuroprotective metabolite produced by KATs. wikipedia.orgacs.orgpatsnap.comnih.govmdpi.com |
| Kynureninase (KYNU) | Converts KYN to Anthranilic acid and 3-HKYN to 3-HAA. wikipedia.orgmdpi.combiorxiv.org |
| Anthranilic acid (AA) | Metabolite produced from KYN. wikipedia.orgbiorxiv.org |
| 3-hydroxyanthranilic acid (3-HAA) | Downstream metabolite of 3-HK. frontiersin.org |
| Quinolinic acid (QUIN) | Neurotoxic metabolite downstream of 3-HAA. wikipedia.orgacs.orgsynthelis.compatsnap.comnih.govmdpi.comfrontiersin.org |
| NAD+ | Essential cofactor produced at the end of the pathway. wikipedia.orgresearchgate.netmdpi.com |
Rationale for KMO Inhibition as a Therapeutic Strategy
The rationale for inhibiting KMO as a therapeutic strategy centers on its pivotal role in controlling the flux of the kynurenine pathway towards the production of neurotoxic metabolites. By blocking KMO activity, the metabolic flow is redirected, leading to a decrease in neurotoxic compounds and a concomitant increase in neuroprotective ones nih.govmdpi.comnih.gov. This modulation of metabolite ratios is hypothesized to mitigate pathological processes implicated in various diseases, particularly those involving neuroinflammation and neurotoxicity mdpi.compensoft.netfrontiersin.orgnih.gov.
Modulation of Neurotoxic and Neuroprotective Kynurenine Metabolite Ratios
KMO inhibition directly impacts the balance between neurotoxic and neuroprotective kynurenine metabolites. KMO is responsible for the synthesis of 3-HK from KYN wikipedia.orgrndsystems.com. 3-HK is a precursor to QA, both of which are considered neurotoxic metabolites mdpi.combevital.nomdpi.com. 3-HK can generate free radicals and induce oxidative stress, while QA is an excitotoxin that acts as an N-methyl-D-aspartate (NMDA) receptor agonist mdpi.combevital.nomdpi.comnih.govfrontiersin.org.
Conversely, KYN can also be metabolized by kynurenine aminotransferases (KATs) to produce KYNA, a neuroprotective metabolite bevital.nomdpi.comfrontiersin.org. KYNA acts as an antagonist at NMDA receptors and has antioxidant properties mdpi.comfrontiersin.orgpnas.org. By inhibiting KMO, the conversion of KYN to 3-HK is reduced, leading to decreased levels of 3-HK and subsequently QA nih.govmdpi.com. This metabolic bottleneck at KMO diverts more KYN towards the KAT pathway, increasing the production of KYNA nih.govmdpi.comnih.gov. This shift in the balance, favoring neuroprotective KYNA over neurotoxic 3-HK and QA, is a core mechanism by which KMO inhibition is proposed to exert therapeutic effects mdpi.comnih.govpnas.org.
Research findings support this modulation. Studies in animal models have shown that KMO inhibition leads to a significant reduction in the 3-HK/KYNA ratio nih.govresearchgate.netpnas.org. For instance, in Drosophila models, KMO inhibition dramatically decreased the 3-HK/KYNA ratio, mainly due to increased KYNA synthesis pnas.org. Following intravenous administration to rats, GSK3335065 (also known as GSK065) caused a rapid reduction in 3-HK levels accompanied by an increase in KYN and the products of alternative metabolic pathways for KYN, including KYNA and anthranilic acid researchgate.net.
Attenuation of Pathological Processes through KMO Activity Perturbation
Perturbing KMO activity through inhibition has shown promise in attenuating various pathological processes linked to imbalances in kynurenine metabolites. Elevated levels of neurotoxic metabolites like QA and 3-HK have been implicated in the pathogenesis of several neurological and inflammatory disorders nih.govmdpi.combevital.nomdpi.comnih.gov.
In neurodegenerative diseases such as Huntington's disease (HD), Alzheimer's disease (AD), and Parkinson's disease (PD), a shift towards increased neurotoxic metabolites and decreased KYNA is observed mdpi.comnih.govfrontiersin.orgnih.govpnas.org. KMO inhibition has demonstrated therapeutic potential in preclinical models of these conditions. For example, KMO inhibition ameliorated neurodegeneration in Drosophila and mouse models of HD nih.govresearchgate.netfrontiersin.org. In an AD mouse model, peripheral inhibition of KMO attenuated spatial memory loss and synapse loss, associated with an increase in brain KYNA frontiersin.org. Inhibition or genetic deletion of KMO also reduced ischemic infarct size and improved motor function after stroke in aged mice ahajournals.org.
Beyond neurodegenerative disorders, KMO inhibition has shown efficacy in models of inflammatory conditions. KMO overactivity has been suggested as a mechanism contributing to organ injury in systemic inflammation mdpi.com. In experimental models of acute pancreatitis multiple organ dysfunction syndrome (AP-MODS), KMO inhibitors, including GSK180 and this compound, have demonstrated therapeutic protection against organ damage esrf.frmdpi.comkynostx.comresearchgate.netresearchgate.netcornell.edu. This protective effect appears to be mediated by decreases in pathological 3-HK levels kynostx.com. Similarly, inhibiting KMO activity preserved renal function and reduced renal tubular cell injury in an experimental model of acute kidney injury (AKI) induced by ischemia-reperfusion injury mdpi.com.
The compound this compound (also known as GSK3335065) is a potent and specific KMO inhibitor that has been investigated for its therapeutic potential, particularly in the context of AP-MODS esrf.frmdpi.comcornell.eduguidetopharmacology.orgguidetopharmacology.org. This compound, along with GSK366, is described as a type II inhibitor that traps the catalytic flavin in a tilted conformation, which differentiates them from previous inhibitors and avoids the production of hydrogen peroxide esrf.frcornell.eduresearchgate.netnih.gov. Preclinical studies with this compound demonstrated rapid reduction in 3-HK levels and an increase in KYNA in rats, consistent with KMO inhibition researchgate.net.
Data from research findings highlight the impact of KMO inhibition on metabolite levels and disease outcomes in preclinical models:
| Compound/Intervention | Model | Observed Metabolite Changes (vs Control) | Observed Pathological Outcome (vs Control) | Source |
| KMO Inhibition (pharmacological or genetic) | Drosophila HD model | Decreased 3-HK/KYNA ratio (mainly increased KYNA) | Ameliorated neurodegeneration | nih.govresearchgate.netpnas.org |
| Peripheral KMO Inhibition | APPtg AD mouse model | Increased brain KYNA | Attenuated spatial memory loss and synapse loss | frontiersin.org |
| KMO Inhibition (Ro 61-8048) or Genetic Deletion | Aged mouse stroke model (MCAO) | Reduced brain KYNA/QUIN ratio (stroke effect), KMO inhibition/deletion reversed this trend | Reduced ischemic infarct size, improved motor function | ahajournals.org |
| GSK3335065 (this compound) | Rats (intravenous administration) | Rapid reduction in 3-HK, increase in KYN, KYNA, and anthranilic acid | Not directly measured in this specific study, but linked to protection in AP-MODS models researchgate.net | researchgate.net |
| KMO Inhibition (this compound, GSK366, GSK428) or KMO downregulation | Experimental AKI model (IRI) | Not explicitly detailed, but implies reduced flux towards neurotoxic metabolites | Preserved renal function, reduced renal tubular cell injury | mdpi.com |
| KMO Inhibition (GSK180) | Experimental AP-MODS models | Rapid changes in KP metabolites, reduced 3-HK levels | Therapeutic protection against MODS | mdpi.comkynostx.comresearchgate.net |
This table illustrates the consistent finding across various models that KMO inhibition leads to a favorable shift in kynurenine metabolites, correlating with beneficial effects on disease pathology.
Table 1: Impact of KMO Inhibition on Kynurenine Metabolites and Pathological Outcomes in Preclinical Models
| Compound/Intervention | Model | Observed Metabolite Changes (vs Control) | Observed Pathological Outcome (vs Control) |
| KMO Inhibition (pharmacological/genetic) | Drosophila HD model | Decreased 3-HK/KYNA ratio (mainly increased KYNA) | Ameliorated neurodegeneration |
| Peripheral KMO Inhibition | APPtg AD mouse model | Increased brain KYNA | Attenuated spatial memory loss and synapse loss |
| KMO Inhibition (Ro 61-8048) or Genetic Deletion | Aged mouse stroke model (MCAO) | Reduced brain KYNA/QUIN ratio (stroke effect), KMO inhibition/deletion reversed this trend | Reduced ischemic infarct size, improved motor function |
| GSK3335065 (this compound) | Rats (intravenous administration) | Rapid reduction in 3-HK, increase in KYN, KYNA, and anthranilic acid | Not directly measured in this specific study, but linked to protection in AP-MODS models |
| KMO Inhibition (this compound, GSK366, GSK428) or KMO downregulation | Experimental AKI model (IRI) | Not explicitly detailed, but implies reduced flux towards neurotoxic metabolites | Preserved renal function, reduced renal tubular cell injury |
| KMO Inhibition (GSK180) | Experimental AP-MODS models | Rapid changes in KP metabolites, reduced 3-HK levels | Therapeutic protection against MODS |
The consistent findings across different disease models underscore the therapeutic potential of targeting KMO to modulate the balance of neurotoxic and neuroprotective kynurenine metabolites and attenuate associated pathological processes.
Structure
3D Structure
Properties
CAS No. |
1953156-61-0 |
|---|---|
Molecular Formula |
C17H15ClN2O4 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[5-chloro-6-[(1R)-1-pyridin-2-ylethoxy]-1,2-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O4/c1-10(13-4-2-3-7-19-13)23-16-9-15-11(8-12(16)18)14(20-24-15)5-6-17(21)22/h2-4,7-10H,5-6H2,1H3,(H,21,22)/t10-/m1/s1 |
InChI Key |
WPAHVUADNLXSOM-SNVBAGLBSA-N |
SMILES |
O=C(O)CCC1=NOC2=CC(O[C@@H](C3=NC=CC=C3)C)=C(Cl)C=C12 |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |
Canonical SMILES |
CC(C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-065; GSK 065; GSK065 |
Origin of Product |
United States |
Mechanistic Elucidation of Gsk065 As a Kmo Inhibitor
Unveiling GSK065: Discovery and Classification
The development of this compound, also identified as GSK3335065, marked a significant advancement in the quest for therapeutic agents targeting the kynurenine (B1673888) pathway. Its discovery and subsequent classification have been pivotal in understanding its unique mechanism of action.
A Potent Inhibitor of Kynurenine-3-Monooxygenase
This compound was identified as a potent inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme that plays a crucial role in the catabolism of tryptophan. Developed through a collaborative effort between the University of Edinburgh's Centre for Inflammation Research and GlaxoSmithKline's Discovery Partnerships with Academia program, this compound was initially investigated for its potential therapeutic application in acute pancreatitis-associated multiple organ dysfunction syndrome (AP-MODS). researchgate.netguidetopharmacology.orgguidetomalariapharmacology.org The primary goal of inhibiting KMO is to modulate the levels of downstream metabolites in the kynurenine pathway, which are implicated in various pathological processes.
Classification as a Type-II KMO Inhibitor
Based on its mechanism of action, this compound can be categorized as a Type-II KMO inhibitor. This classification is attributed to its ability to induce a significant conformational change in the enzyme upon binding, a hallmark of Type-II inhibitors. Unlike Type-I inhibitors that typically bind to the active site in a manner similar to the substrate, this compound's unique interaction fundamentally alters the enzyme's structure to achieve its inhibitory effect.
The Molecular Dance: this compound's Inhibition of KMO
Targeting the Catalytic Core: Interaction with Flavin Adenine (B156593) Dinucleotide (FAD)
At the heart of KMO's catalytic activity is the flavin adenine dinucleotide (FAD) cofactor. This compound exerts its inhibitory effect through a direct interaction with this vital component. By engaging with the FAD cofactor, this compound effectively disrupts the electron transfer processes that are essential for the hydroxylation of kynurenine, thereby halting the enzymatic reaction.
A Paradigm Shift: Induction of a Tilting Flavin Conformation
A groundbreaking discovery in the study of this compound is its ability to induce a previously unobserved "tilting flavin conformation" within the KMO active site. researchgate.net This structural perturbation is a direct consequence of this compound binding and is central to its high-potency inhibition. This induced conformational change traps the catalytic flavin in a non-productive state, which is associated with picomolar affinities and increased residence times of the inhibitor. researchgate.net This novel mechanism sets this compound and similar compounds apart from traditional KMO inhibitors.
Uncoupling the Machinery: Decoupling of Substrate Binding from Cofactor Reduction
The unique tilting flavin conformation induced by this compound leads to a critical decoupling of substrate binding from the reduction of the FAD cofactor. In the normal catalytic cycle of KMO, the binding of the substrate, kynurenine, is followed by the reduction of FAD by NADPH, which then allows for the reaction with molecular oxygen to hydroxylate the substrate. However, the conformational state stabilized by this compound prevents the productive binding and positioning of the substrate relative to the cofactor. This effectively uncouples the two key steps, preventing the generation of reactive oxygen species, such as peroxide, which can be a detrimental side effect of other KMO inhibitors. researchgate.net This absence of peroxide production is a significant advantage of the inhibitory mechanism of this compound. researchgate.net
Biochemical Activity of this compound
The potency of this compound as a KMO inhibitor has been quantified through various biochemical assays. The following table summarizes key inhibitory parameters for this compound against human KMO.
| Parameter | Value | Species |
| IC50 | 3 nM | Human |
| pIC50 | 8.6 | Human |
| Ki | 5x10-11 M | Human |
| pKi | 10.3 | Human |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.
Prevention of Peroxide Production Associated with Substrate Site Inhibitors
A significant liability of some previous KMO inhibitors that act as substrate mimetics is the uncoupling of NADPH oxidation, which leads to the production and accumulation of hydrogen peroxide (H₂O₂). researchgate.netfrontiersin.org This occurs when the catalytic cycle is frustrated at the hydroxylation step, causing the system to cycle by eliminating H₂O₂. researchgate.net This production of a reactive oxygen species is a potentially toxic side effect that is undesirable in a therapeutic agent. frontiersin.org
This compound, however, operates through a distinct mechanism that avoids this liability. researchgate.netbiocentury.com Classified as a Type II inhibitor, this compound binds to the enzyme and traps the catalytic flavin adenine dinucleotide (FAD) cofactor in a previously unobserved, tilted conformation. researchgate.netresearchgate.net This unique binding mode does not promote H₂O₂ production. researchgate.net In fact, studies have shown that inhibitors in the same class as this compound did not stimulate peroxide generation; in the human enzyme, there was even an observed reduction of H₂O₂ production below basal levels. researchgate.net This absence of peroxide production is a key advantage, overcoming a significant mechanistic hurdle associated with prior substrate site inhibitors. researchgate.netbiocentury.com
Enzymatic and Kinetic Characterization of this compound
The novel binding mechanism of this compound confers a distinct and highly favorable enzymatic and kinetic profile, characterized by exceptionally high affinity and a prolonged duration of action.
High Affinity Binding Properties (Picomolar Range)
This compound demonstrates exceptionally potent inhibition of KMO, with binding affinities in the picomolar range. researchgate.netresearchgate.netresearchgate.net This high affinity is a direct consequence of the inhibitor's ability to induce and stabilize the tilted conformation of the FAD cofactor. researchgate.net The potent binding has been quantified in biochemical assays, revealing its sub-nanomolar activity. researchgate.net
Long Residence Time Characteristics
A key feature of this compound's kinetic profile is its long residence time on the KMO enzyme. researchgate.netresearchgate.netresearchgate.net Residence time, the duration an inhibitor remains bound to its target, is increasingly recognized as a critical parameter for in vivo efficacy. nih.govvu.nl The unique, tilted flavin conformation induced by this compound binding contributes to this extended duration of target engagement. researchgate.net This prolonged interaction ensures sustained inhibition of the enzyme long after the inhibitor has been cleared from circulation.
Specificity and Selectivity Profiling against Related Enzymes
This compound has been shown to be an exquisitely selective inhibitor of KMO. researchgate.net Profiling against other enzymes within the kynurenine pathway of tryptophan metabolism has demonstrated its high specificity for its intended target. researchgate.net This selectivity is crucial for minimizing off-target effects and ensuring that the pharmacological action is precisely directed at the modulation of the KMO-mediated step in the pathway. researchgate.netnih.gov
Table 1: Enzymatic and Kinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Affinity | ||
| Cellular IC₅₀ | 3 nM | researchgate.netresearchgate.net |
| Kinetics | ||
| Binding | Picomolar affinity | researchgate.netresearchgate.netresearchgate.net |
| Residence Time | Long | researchgate.netresearchgate.netresearchgate.net |
Structural Basis of Gsk065 Kmo Interactions
X-ray Crystallographic Studies of KMO-Inhibitor Complexes
X-ray crystallography has been instrumental in revealing the atomic-level details of how various inhibitors, including the class to which GSK065 belongs, interact with KMO. nih.govnih.gov Although the crystal structure of this compound in complex with human KMO (hKMO) is not explicitly detailed in the provided results, extensive structural work has been done on closely related inhibitors and surrogate KMO enzymes, such as that from Pseudomonas fluorescens (Pf-KMO), which has served as a reliable model for human inhibitor design. nih.govresearchgate.net These studies have elucidated the molecular mechanisms for three distinct classes of KMO inhibitors, with this compound belonging to a class that induces a previously unobserved conformational change in the enzyme. researchgate.netresearchgate.net
This compound is part of a novel series of KMO inhibitors that bind within the enzyme's active site. researchgate.netnih.gov It was developed by building upon the structural insights gained from earlier inhibitor series. nih.gov Specifically, this compound combines the benzisoxazole core with a 1-(pyridin-2-ylethoxy) pendant group, a feature borrowed from a preceding inhibitor series (Series B). nih.gov This design strategy proved successful, as this compound preserves the unique binding mode of its predecessors, which is characterized by its ability to induce a significant conformational change in the FAD cofactor. nih.gov This binding mode is distinct from simple substrate mimetics. nih.gov
The binding of this compound is associated with high in vitro activity, demonstrating an IC50 of 2.5 nM. nih.gov This potent inhibition is attributed to its unique interaction within the active site, which leads to a desirable kinetic signature characterized by slow onset of inhibition and slow recovery of enzyme activity. nih.govresearchgate.net
A hallmark of the inhibitor class to which this compound belongs is the induction of a novel "tilting" conformation of the catalytic flavin (FAD) cofactor. researchgate.netresearchgate.net This movement of the flavin ring is a significant departure from the conformation observed with substrate-site inhibitors. researchgate.net In the complex with inhibitors like this compound, the flavin ring tilts away, creating a new, water-filled channel that extends from the active site to the protein's surface. researchgate.net
This flavin tilting allows the inhibitor to access and form more extensive interactions within this newly formed channel. researchgate.net The 1-(pyridin-2-ylethoxy) group of this compound is crucial for inducing this conformation. nih.gov This structural rearrangement is directly correlated with the picomolar affinities and increased residence times observed for this class of inhibitors. researchgate.netresearchgate.net It is hypothesized that trapping the flavin's isoalloxazine ring in this tilted state places it in a "limbo" state, unable to complete the catalytic cycle. nih.gov This unique mechanism, preserved in the design of this compound, represents a powerful tactic for achieving high potency and long residence times in KMO inhibitor design. nih.gov
Computational Modeling and Docking Analyses
Computational methods, including molecular docking, complement experimental techniques like X-ray crystallography by predicting how ligands interact with their protein targets. nih.govnih.gov These analyses provide valuable insights into binding poses and key intermolecular interactions that drive inhibitor potency. researchgate.net
Molecular docking studies have been performed to visualize the binding pose of this compound within the KMO active site. researchgate.net These models show the compound positioned near the FAD cofactor, consistent with the crystallographic data of related inhibitors. nih.govresearchgate.net The docking pose reveals a network of favorable interactions between this compound and the protein. researchgate.net These interactions are diverse and include hydrogen bonds, hydrophobic interactions, and various forms of π-stacking (π-π, π-sulfur, π-sigma, and π-charge interactions), which collectively contribute to the stable binding of the inhibitor. researchgate.net
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Direct electrostatic interactions between this compound and specific residues in the binding pocket. |
| Hydrophobic Interactions | Interactions between the nonpolar regions of this compound and hydrophobic residues, contributing to binding affinity. |
| π–π Stacking | Stacking interactions between the aromatic rings of this compound and aromatic residues like Phenylalanine or Tyrosine. |
| π–Sulfur | Interaction between an aromatic ring of the inhibitor and a sulfur-containing residue like Methionine. |
| π–Charge | Electrostatic interaction between an aromatic ring and a charged residue. |
| π–Sigma | Interaction involving the face of an aromatic ring and an aliphatic C-H bond. |
Through docking analyses, specific amino acid residues within the KMO active site have been identified as crucial for the binding of this compound. researchgate.net While the specific residues are not explicitly listed in the provided search results, the modeling highlights a conserved hydrophobic pocket where the aromatic moiety of the substrate and inhibitors bind. nih.gov This pocket includes residues such as L221, M230, I232, L234, F246, P321, and F322 (numbering based on S. cerevisiae KMO). nih.gov For other inhibitors, residues like Arg-83 have been shown to be important for binding both the inhibitor and the substrate. nih.gov The various interactions predicted for this compound, such as hydrogen bonds and π-stacking, would involve a specific constellation of these and other active site residues to anchor the inhibitor. researchgate.net
Preclinical Research on Gsk065 in Disease Models
Efficacy in Models of Acute Pancreatitis Multiple Organ Dysfunction Syndrome (AP-MODS)
Acute pancreatitis (AP) is a severe inflammatory condition that can lead to systemic inflammatory response syndrome and multiple organ dysfunction syndrome (MODS), which has a high mortality rate. The kynurenine (B1673888) pathway is implicated in the pathogenesis of AP-MODS. Preclinical studies have investigated KMO inhibitors as a therapeutic strategy.
Research in rodent models of acute pancreatitis has demonstrated that the inhibition of KMO can significantly mitigate the extrapancreatic organ damage associated with the condition. A precursor compound to GSK065, known as GSK180, was shown to provide therapeutic protection against MODS in a rat model of AP. nih.gov Similarly, another potent and selective KMO inhibitor, GSK3335065, was found to prevent both lung and kidney damage in a rat model of acute pancreatitis. researchgate.net Studies using a mouse strain genetically deficient in KMO also showed protection against tissue injury to the lung, kidney, and liver in experimental AP-MODS, reinforcing the therapeutic potential of KMO inhibition. nih.gov The primary pancreatic injury, however, was not significantly different between treated and untreated groups, indicating that the protective effect is specific to the secondary organ damage that characterizes MODS.
| Model | Compound/Method | Key Findings | Reference |
|---|---|---|---|
| Rat Model of AP | GSK180 (KMO Inhibitor) | Afforded therapeutic protection against Multiple Organ Dysfunction Syndrome (MODS). | nih.gov |
| Rat Model of AP | GSK3335065 (KMO Inhibitor) | Prevents lung and kidney damage. | researchgate.net |
| KMO-deficient Mouse Model of AP | Genetic Deletion of KMO | Protected against extrapancreatic tissue injury to the lung, kidney, and liver. | nih.gov |
The administration of KMO inhibitors in rat models of acute pancreatitis leads to significant and rapid changes in the levels of kynurenine pathway metabolites. Treatment with GSK180 resulted in swift alterations of these metabolites in vivo. nih.gov Specifically, intravenous administration of the KMO inhibitor GSK3335065 caused a rapid decrease in the levels of 3-hydroxykynurenine (3-HK), the direct product of KMO activity. researchgate.net This reduction in the potentially toxic 3-HK was accompanied by an increase in the concentration of its precursor, kynurenine. researchgate.net Furthermore, the inhibition of KMO shunts the metabolic pathway towards the production of alternative metabolites, leading to an increase in the levels of the neuroprotective kynurenic acid and anthranilic acid. researchgate.net This shift from a pro-inflammatory and neurotoxic metabolic profile to a more protective one is believed to be central to the therapeutic effects observed. nih.govnih.gov
| Metabolite | Effect of KMO Inhibition | Significance | Reference |
|---|---|---|---|
| 3-Hydroxykynurenine (3-HK) | Decreased | Reduction of a potentially toxic metabolite involved in oxidative stress and cell death. | nih.govresearchgate.net |
| Kynurenine | Increased | Accumulation of the substrate due to enzyme blockade. | researchgate.net |
| Kynurenic Acid | Increased | Shifting pathway toward a neuroprotective and anti-inflammatory metabolite. | researchgate.net |
| Anthranilic Acid | Increased | Increase in an alternative kynurenine breakdown product. | researchgate.net |
Neuroprotective Effects in Models of Neurodegenerative Diseases
The dysregulation of the kynurenine pathway has been strongly implicated in the pathology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases. patsnap.comnih.gov The accumulation of neurotoxic metabolites such as 3-HK and quinolinic acid is thought to contribute to neuronal damage. Consequently, KMO inhibition, as achieved by compounds like this compound, is considered a promising therapeutic strategy. researchgate.netmdpi.com
In Huntington's disease, elevated levels of the neurotoxic kynurenine metabolites 3-HK and quinolinic acid have been reported in both patient brains and animal models. nih.gov The inhibition of KMO presents a direct strategy to lower the production of these harmful compounds. mdpi.com Preclinical studies using KMO inhibitors have demonstrated this principle effectively. For instance, the KMO inhibitor JM6 was shown to decrease microglial activation and prevent synaptic loss in a mouse model of Huntington's disease. nih.govmdpi.com Another selective KMO inhibitor, CHDI-340246, was found to restore electrophysiological alterations in mouse models of the disease. nih.gov By blocking KMO, these inhibitors reduce the synthesis of 3-HK and quinolinic acid, thereby mitigating their excitotoxic and free-radical generating effects. nih.govmdpi.com Simultaneously, this inhibition leads to an accumulation of kynurenine, which is then preferentially converted into the neuroprotective metabolite kynurenic acid. mdpi.com This rebalancing of the kynurenine pathway away from neurotoxic and towards neuroprotective metabolites is a key therapeutic goal. mdpi.com
The kynurenine pathway is also dysregulated in Alzheimer's disease, with evidence of increased levels of toxic metabolites and decreased levels of neuroprotective ones. nih.gov Research in a transgenic mouse model of Alzheimer's disease demonstrated that treatment with the KMO inhibitor JM6 prevented spatial memory deficits and synaptic loss. nih.gov This neuroprotective effect is attributed to the inhibitor's ability to modulate the kynurenine pathway within the blood, which leads to an increase in brain levels of kynurenic acid and a reduction in extracellular glutamate. nih.gov The inhibition of KMO is thus proposed as a rational strategy to normalize brain levels of kynurenic acid, which may be beneficial due to its ability to modulate neurotransmission and protect against excitotoxicity. nih.govnih.gov
Neuroinflammation is a key component in the progression of many neurodegenerative diseases. patsnap.com The kynurenine pathway is closely linked to inflammatory processes; pro-inflammatory cytokines can activate the pathway, leading to the production of metabolites that can exacerbate inflammation and cause neuronal damage. mdpi.com Specifically, metabolites downstream of KMO, such as 3-HK and quinolinic acid, can promote oxidative stress and are considered neurotoxic. nih.govmdpi.com KMO inhibition offers a mechanism to counter this neuroinflammatory cascade. By reducing the levels of these harmful metabolites, KMO inhibitors can potentially reduce inflammatory responses and protect neuronal integrity. patsnap.com For example, in a mouse model of Huntington's disease, the KMO inhibitor JM6 was shown to decrease the activation of microglia, which are key immune cells in the brain that contribute to neuroinflammation. nih.gov This suggests that by shifting the balance of kynurenine pathway metabolites, KMO inhibitors like this compound can exert anti-inflammatory effects within the central nervous system.
Broader Immunomodulatory Research via KMO Inhibition
Inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, represents a significant area of preclinical research for its immunomodulatory potential. scbt.compatsnap.com KMO is strategically positioned at a fork in the kynurenine pathway; its inhibition redirects tryptophan metabolism away from the production of potentially cytotoxic and pro-inflammatory metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, and toward the synthesis of kynurenic acid (KYNA), a metabolite with known neuroprotective and anti-inflammatory properties. patsnap.comnih.gov This strategic modulation of metabolite balance forms the basis of the therapeutic interest in KMO inhibitors like this compound for a range of inflammatory and immune-mediated diseases. scbt.comnih.gov
Impact on Inflammatory Responses in Animal Models
Preclinical studies using potent KMO inhibitors have demonstrated significant protective effects in animal models of severe sterile inflammation. A key example is the investigation of GSK180, a potent and specific KMO inhibitor structurally related to this compound, in a rat model of acute pancreatitis (AP), a condition characterized by a systemic inflammatory response that can lead to multiple organ failure. nih.govbris.ac.uk
In this model, KMO inhibition afforded substantial protection against the widespread organ damage associated with AP. nih.gov Treatment with the KMO inhibitor led to a marked reduction in acute lung injury, evidenced by decreased neutrophilic inflammation, reduced protein leakage into the lungs, and less apoptosis of lung cells. nih.gov Similarly, the inhibitor protected against associated kidney and liver damage. nih.gov This therapeutic effect is attributed to the inhibition of KMO, which reduces the production of 3-hydroxykynurenine (3-HK). nih.govimmune-system-research.com 3-HK is known to increase oxidative stress and induce apoptosis, contributing to tissue injury in inflammatory conditions. nih.gov
Further research in a murine model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), supports the anti-inflammatory potential of KMO inhibition. researchgate.net In these studies, KMO inhibition was shown to attenuate neuroinflammation and reduce the severity of the disease. researchgate.net These findings in diverse animal models highlight that blocking the KMO enzyme can effectively mitigate harmful inflammatory cascades and protect vital organs from damage.
Effects on Immune Cell Function in Preclinical Settings
The immunomodulatory effects of KMO inhibition are mediated by its influence on the function of various immune cells, largely through altering the balance of kynurenine pathway metabolites. nih.govnih.gov The primary mechanism involves decreasing the production of 3-HK and increasing the levels of L-kynurenine and kynurenic acid (KYNA), which have distinct effects on immune cells. patsnap.comnih.gov
Indirect Effects via Kynurenic Acid (KYNA): KYNA is recognized for its anti-inflammatory and immunosuppressive functions. frontiersin.org It exerts these effects by acting as a ligand for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR), both of which are expressed on various immune cells. nih.govnih.gov
Monocytes and Macrophages: In preclinical settings, KYNA has been shown to inhibit the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide-stimulated peripheral blood mononuclear cells. nih.gov Activation of GPR35 by KYNA in macrophages can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov
T Cells and Dendritic Cells (DCs): Increased levels of L-kynurenine, resulting from KMO inhibition, can suppress the proliferation of CD4+ T cells and promote the differentiation of naïve T cells into immunosuppressive regulatory T cells. nih.gov Furthermore, KYNA has been reported to reduce the secretion of IL-4 by certain T-cell subsets and decrease the formation of IL-23 by dendritic cells. nih.gov
Collectively, these findings from preclinical settings indicate that KMO inhibition modulates the function of key innate and adaptive immune cells. It shifts the local tissue environment from a pro-inflammatory state, driven by metabolites like 3-HK, to a more tolerogenic or anti-inflammatory state, promoted by increased levels of KYNA and L-kynurenine.
| Immune Cell Type | Metabolite Change (Post-KMO Inhibition) | Observed Effect in Preclinical Setting | Reference |
|---|---|---|---|
| Monocytes / Macrophages | ↑ Kynurenic Acid (KYNA) | - Inhibits LPS-induced TNF-α secretion.
| nih.govnih.gov |
| T Cells | ↑ L-Kynurenine | - Suppresses proliferation of CD4+ T cells.
| nih.gov |
| T Cells (subsets) | ↑ Kynurenic Acid (KYNA) | - Reduces IL-4 secretion. | nih.gov |
| Dendritic Cells (DCs) | ↑ Kynurenic Acid (KYNA) | - Decreases IL-23 formation. | nih.gov |
| Various Immune Cells | ↓ 3-Hydroxykynurenine (3-HK) | - Reduced cytotoxicity and apoptosis due to lower ROS production. | biorxiv.org |
Research Methodologies for Studying Gsk065 and Kmo
Biochemical and Biophysical Characterization Techniques
Enzyme Activity Assays and Kinetic Measurements
Enzyme activity assays are fundamental to quantifying the inhibitory potency of compounds like GSK065 against KMO. These assays typically measure the rate at which KMO converts its substrate, L-kynurenine, to 3-hydroxy-L-kynurenine. The enzymatic reaction is NADPH-dependent and can be monitored by observing the decrease in NADPH absorbance at 340 nm nih.govbpsbioscience.com.
Kinetic measurements provide detailed information about the interaction between this compound and KMO, including the inhibitor's affinity and mechanism of inhibition. For human KMO, recombinant protein expressed in systems like baculovirus can be used for these assays nih.gov. Studies have reported the inhibitory potency of this compound against human KMO. For instance, this compound has been reported to have a pKi of 10.3 (equivalent to a Ki of 5x10-11 M or 50 pM) and a pIC50 of 8.6 (equivalent to an IC50 of 2.5x10-9 M or 2.5 nM) in biochemical assays using human KMO expressed as a GST-fusion protein guidetopharmacology.org. Another source reports an IC50 of 4.5 nM for this compound as a potent KMO inhibitor probechem.comdcchemicals.com. Cellular assays measuring the inhibition of 3-hydroxykynurenine generation have shown a cellular IC50 of 3 nM for GSK3335065 researchgate.netresearchgate.net.
Initial rate measurements are used to determine steady-state kinetic parameters for KMO nih.gov. For Pseudomonas fluorescens KMO (Pf-KMO), which is used as a structural surrogate for human KMO due to its stability and similarity, kinetic studies have determined the L-kynurenine KM values and kcat values. For Pf-KMO, the L-Kyn KM is 7 µM and kcat is 2.3 s-1, while for human KMO, the L-Kyn KM is 2 µM and kcat is 0.24 s-1, measured using a Rapidfire mass spectrometry assay nih.gov.
| Enzyme Source | Substrate | Parameter | Value | Assay Type |
|---|---|---|---|---|
| Human KMO (GST-fusion) | L-Kynurenine | pKi | 10.3 | Biochemical Assay |
| Human KMO (GST-fusion) | L-Kynurenine | Ki | 50 pM | Biochemical Assay |
| Human KMO (GST-fusion) | L-Kynurenine | pIC50 | 8.6 | Biochemical Assay |
| Human KMO (GST-fusion) | L-Kynurenine | IC50 | 2.5 nM | Biochemical Assay |
| Human KMO | L-Kynurenine | IC50 | 4.5 nM | Inhibitor Assay |
| Human KMO | L-Kynurenine | Cellular IC50 (3-HK generation) | 3 nM | Cell-based Assay |
| Human KMO | L-Kynurenine | KM | 2 µM | Rapidfire Mass Spectrometry Assay |
| Human KMO | L-Kynurenine | kcat | 0.24 s-1 | Rapidfire Mass Spectrometry Assay |
| Pseudomonas fluorescens KMO | L-Kynurenine | KM | 7 µM | Rapidfire Mass Spectrometry Assay |
| Pseudomonas fluorescens KMO | L-Kynurenine | kcat | 2.3 s-1 | Rapidfire Mass Spectrometry Assay |
Spectroscopic Methods for Flavin Dynamics
KMO is a flavin-dependent monooxygenase, utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor researchgate.netesrf.fr. Spectroscopic methods are crucial for studying the dynamics of the flavin cofactor during the catalytic cycle and in the presence of inhibitors like this compound nsf.govnih.gov. These techniques can provide insights into how inhibitors affect flavin reduction and the formation and stability of catalytic intermediates, such as the flavin-peroxo species researchgate.net.
Studies on Pf-KMO have investigated the reductive and oxidative half-reactions of the enzyme researchgate.net. The binding of the substrate L-kynurenine stimulates the reduction of the flavin cofactor by NADPH researchgate.net. KMO inhibitors, particularly those that mimic the substrate, have been shown to also stimulate flavin reduction and stabilize a peroxyflavin species, which can lead to the production of hydrogen peroxide researchgate.net. However, novel inhibitor classes, including those related to this compound and GSK366, have been reported to trap the catalytic flavin in a tilted conformation, which correlates with picomolar affinities, increased residence times, and importantly, an absence of the peroxide production seen with earlier substrate-site inhibitors nih.govesrf.frproteopedia.org. This suggests that these inhibitors influence flavin dynamics in a distinct way, preventing the unproductive release of hydrogen peroxide esrf.frresearchgate.net.
Spectroscopic techniques, such as transient absorption spectroscopy and potentially femtosecond stimulated Raman spectroscopy, can be employed to monitor the ultrafast transitions and structural changes of the flavin cofactor upon inhibitor binding and during the reaction cycle nih.govrsc.org. While specific detailed spectroscopic data for this compound's effect on flavin dynamics were not extensively detailed in the search results beyond its classification as a type II inhibitor that avoids peroxide production by influencing flavin conformation, the general principles of studying flavin dynamics using spectroscopic methods are well-established for flavoproteins like KMO researchgate.netnsf.govnih.govcreative-proteomics.com.
Structural Biology Approaches
X-ray Crystallography for Ligand-Target Complex Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands, providing atomic-level details of inhibitor binding. While obtaining crystal structures of human KMO has been challenging, homologous bacterial enzymes, particularly from Pseudomonas fluorescens (Pf-KMO), have served as valuable structural surrogates nih.govesrf.frmdpi.com.
Crystal structures of Pf-KMO in complex with inhibitors, including those structurally related to this compound, have been determined esrf.frproteopedia.org. These structures have been crucial in understanding the binding modes of different inhibitor classes and their effects on KMO conformation, particularly the flavin cofactor esrf.frproteopedia.org. For instance, crystal structures have revealed that certain inhibitors, including those related to this compound, can trap the catalytic flavin in a previously unobserved tilted orientation nih.govesrf.frproteopedia.org. This tilted conformation is associated with the high potency and favorable properties of these inhibitors, such as reduced hydrogen peroxide production esrf.frproteopedia.orgresearchgate.net.
The crystal structure of Pf-KMO complexed with a compound related to this compound (specifically, 3-{5-chloro-2-oxo-6-[(1R)-1-(pyridin-2-yl)ethoxy]-2,3-dihydro-1,3-benzoxazol-3-yl}propanoic acid) has been determined at a resolution of 1.76 Å (PDB entry 5nae) proteopedia.org. Another structure of apo Pf-KMO is available at 1.94 Å resolution (PDB entry 5na5) rcsb.org. These structures, although of a bacterial homolog, provide critical insights into the binding site characteristics and the conformational changes induced by inhibitors, which are highly relevant for understanding the interaction of this compound with human KMO mdpi.com.
Cryo-Electron Microscopy (if applicable to KMO)
Cryo-electron microscopy (cryo-EM) is a technique used to determine the structure of biological macromolecules and complexes, particularly those that are difficult to crystallize esrf.frwikipedia.org. While X-ray crystallography of human KMO has been challenging, cryo-EM could potentially offer an alternative approach to determine the structure of human KMO, especially in complex with inhibitors like this compound creative-biostructure.comcreative-biostructure.com.
Recent advancements in cryo-EM technology have enabled structure determination at near-atomic resolution for various biomolecules esrf.frwikipedia.org. Although the search results did not provide specific instances of cryo-EM being used to determine the structure of human KMO or its complex with this compound, the technique is increasingly being applied to challenging membrane proteins and large complexes, which could include full-length human KMO with its mitochondrial membrane attachment mdpi.comesrf.fr. The potential for cryo-EM in studying KMO structure, particularly the full-length human enzyme, exists, especially for understanding its membrane association and interaction with inhibitors in a more native-like environment.
Cellular and in vitro Assay Systems
Cellular and in vitro assay systems are essential for evaluating the biological activity of this compound in more complex environments than purified enzyme assays. Cellular assays measure the effect of this compound on KMO activity within living cells, taking into account factors like cell permeability, intracellular concentration, and potential off-target effects. A common cellular assay for KMO inhibitors involves measuring the inhibition of 3-hydroxykynurenine (3-HK) generation in cells that express KMO researchgate.netresearchgate.netacs.org. As mentioned earlier, GSK3335065 has demonstrated potent inhibition of 3-HK generation in cellular assays with an IC50 of 3 nM researchgate.netresearchgate.net.
In vitro assay systems can include using cell lysates or reconstituted systems containing purified KMO and its cofactors acs.org. These systems allow for the study of KMO activity and inhibition in a controlled environment that is closer to the cellular context than assays with highly purified enzyme alone. For example, KMO inhibition can be measured in cell lysate-based assays acs.org.
Cell-Based Potency Assays
Cell-based assays are fundamental for evaluating the inhibitory effect of compounds like this compound on KMO activity within a cellular environment. These assays measure the ability of the compound to inhibit the conversion of kynurenine (B1673888) to 3-hydroxykynurenine in intact cells expressing KMO. dcchemicals.comacs.org For instance, this compound has been reported to have an IC50 of 2.0 µM in cell-based assays, inhibiting the conversion of kynurenine to 3-hydroxykynurenine. dcchemicals.com Another source indicates an EC50 of 82 nM in human peripheral blood mononuclear cells (PBMCs) and 72 nM in rat microglia for a related KMO inhibitor. researchgate.net Cell-based assays can also utilize heterologous cell lines and primary cells like rat microglia and human PBMCs to assess KMO inhibition. science.gov
Assays for Modulation of Kynurenine Metabolites in Cell Culture
Assays measuring the modulation of kynurenine metabolites in cell culture are used to assess how this compound affects the levels of various compounds in the kynurenine pathway. By inhibiting KMO, this compound is expected to decrease levels of downstream metabolites like 3-HK and QUIN and increase levels of upstream metabolites like KYN and metabolites in alternative branches, such as KYNA and anthranilic acid. nih.govscience.govresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to quantify these metabolites in cell culture supernatants and lysates. medrxiv.orgmdpi.com Changes in metabolite concentrations provide insight into the functional consequences of KMO inhibition at the cellular level. For example, studies have shown that inhibiting KMO activity leads to an accumulation of kynurenine and a shift towards kynurenic acid and anthranilic acid. wikipedia.org
in vivo Preclinical Models and Techniques
In vivo preclinical models, particularly rodent models, are essential for evaluating the efficacy of this compound in a living system and understanding its impact on disease pathogenesis and kynurenine pathway metabolism in tissues.
Rodent Models of Disease (e.g., AP-MODS, Huntington's, Alzheimer's)
This compound and other KMO inhibitors have been tested in various rodent models of diseases where the kynurenine pathway is implicated. These models include:
Acute Pancreatitis Multiple Organ Dysfunction Syndrome (AP-MODS): this compound was developed with potential to treat AP-MODS. guidetopharmacology.org Experimental acute pancreatitis models in rodents have shown that administration of KMO inhibitors, including this compound and GSK180, can protect against secondary organ damage and prevent multiple organ failure. dcchemicals.comnih.govresearchgate.netresearchgate.net KMO inhibition has been established as a novel therapeutic strategy in the treatment of AP-MODS in these models. researchgate.net
Huntington's Disease: Dysregulation of the kynurenine pathway, particularly elevated levels of 3-HK and QUIN, is associated with Huntington's disease. researchgate.netmdpi.comresearchgate.net KMO inhibition has shown promise in rodent models of Huntington's disease, ameliorating neurodegeneration, preventing spatial memory deficits, anxiety-related behavior, and synaptic loss. researchgate.netdntb.gov.ua Models such as the transgenic R6/2 mouse model and the Q175 knock-in mouse model are used to study Huntington's disease and the effects of KMO inhibitors. criver.com
Alzheimer's Disease: Similar to Huntington's disease, imbalances in neuroactive metabolites of the kynurenine pathway are linked to Alzheimer's disease pathogenesis. researchgate.netmdpi.com KMO inhibition has demonstrated benefit in mouse models of Alzheimer's disease. science.govresearchgate.netdntb.gov.ua
Acute Kidney Injury (AKI): Inhibiting KMO activity with compounds like this compound has shown to preserve renal function and reduce renal tubular cell injury in experimental AKI models induced by kidney ischemia-reperfusion injury. nih.gov
Ulcerative Colitis: Blocking KMO with selective inhibitors has shown to alleviate symptoms in mouse models of DSS-induced colitis. nih.gov
These models allow researchers to evaluate the therapeutic potential of KMO inhibitors by assessing behavioral, histological, and biochemical endpoints. criver.com
Metabolomic Profiling in Biological Samples (e.g., plasma, brain tissue)
Metabolomic profiling is a key technique used in conjunction with in vivo models to measure the concentrations of kynurenine pathway metabolites in biological samples such as plasma and brain tissue. science.govacs.orgnih.gov This provides direct evidence of the biochemical effects of this compound and KMO inhibition in vivo. Studies have shown that administration of KMO inhibitors leads to rapid changes in the levels of kynurenine pathway metabolites, including a reduction in 3-HK and QUIN and an increase in KYN and KYNA, in both peripheral tissues and the central nervous system. researchgate.netresearchgate.net Techniques like LC-MS/MS and ELISA kits are used for the quantification of these metabolites in biological samples. mdpi.combiocompare.com
Chemical Biology Tools and Applications
Chemical biology tools are instrumental in understanding the molecular interactions of this compound with KMO and the functional consequences of this interaction. Techniques such as X-ray co-crystallography have been used to confirm the binding mode of KMO inhibitors, providing structural insights into their interaction with the enzyme's active site. researchgate.net Molecular similarity techniques and virtual screening are also employed to identify potential KMO inhibitors and predict their binding modes and properties. researchgate.netmdpi.comacs.orgnih.gov Biophysical tools like surface plasmon resonance (SPR) can measure the binding affinity of compounds to the KMO protein. researchgate.net These tools aid in the design and optimization of KMO inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Use of this compound as a Chemical Probe for KMO Research
This compound, also known as GSK3335065, is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO) probechem.comresearchgate.net. It has been utilized as a chemical probe to investigate the therapeutic potential of KMO inhibition and to elucidate the enzyme's role in various biological processes medchemexpress.com. This compound was developed through collaborations aimed at identifying high-quality KMO inhibitors suitable for preclinical evaluation nih.govnih.gov. Its development involved structural and mechanistic insights into KMO inhibition, revealing that this compound traps the catalytic flavin in a previously unobserved tilting conformation nih.govnih.govresearchgate.net. This distinct binding mode correlates with picomolar affinities and increased residence times compared to earlier inhibitors nih.govnih.govresearchgate.net.
The use of this compound as a chemical probe has facilitated studies demonstrating that inhibiting KMO activity can alter the balance of kynurenine pathway metabolites. For instance, in rats, intravenous administration of GSK3335065 (this compound) led to a rapid decrease in 3-hydroxykynurenine (3-HK) levels and a concomitant increase in kynurenine, kynurenic acid, and anthranilic acid researchgate.net. These metabolic shifts are central to the hypothesized therapeutic benefits of KMO inhibition, which aim to reduce neurotoxic metabolites like 3-HK and quinolinic acid while increasing neuroprotective kynurenic acid nih.govscience.gov.
This compound has been instrumental in preclinical studies exploring the impact of KMO inhibition in disease models. For example, inhibiting KMO activity using this compound, alongside other inhibitors, preserved renal function and reduced renal tubular cell injury in an experimental model of acute kidney injury induced by ischemia-reperfusion injury nih.govmdpi.com. This highlights its utility in investigating the contribution of KMO-driven pathway flux to disease severity.
Target Engagement Studies
Target engagement studies are critical to confirm that a chemical probe or potential therapeutic agent interacts with its intended target within a biological system. For this compound, target engagement with KMO has been demonstrated through various approaches.
One key aspect of target engagement for KMO inhibitors like this compound is their ability to modulate the levels of kynurenine pathway metabolites, serving as an indirect measure of enzyme inhibition in vivo. As mentioned earlier, studies with this compound in rats showed rapid changes in these metabolite levels, consistent with effective KMO inhibition researchgate.net.
Furthermore, structural studies have provided direct evidence of how this compound engages with KMO. X-ray crystallography has been used to visualize the binding of KMO inhibitors, including those structurally related to this compound, to the enzyme. These studies have shown that this compound traps the catalytic flavin in a specific tilting conformation, providing a structural basis for its high affinity and prolonged residence time nih.govnih.govresearchgate.net. This detailed understanding of the binding mode confirms the direct engagement of this compound with the KMO enzyme.
Elucidation of Off-Target Effects (if any, mechanistically defined)
While this compound is described as a selective KMO inhibitor probechem.comresearchgate.net, the potential for off-target effects is a critical consideration in chemical probe usage. Off-target effects can confound the interpretation of research findings, attributing observed biological effects solely to the intended target when other proteins or pathways are also being modulated.
The search results did not provide explicit, mechanistically defined details regarding significant off-target effects of this compound. However, the importance of considering off-target effects for KMO inhibitors in general is acknowledged in the literature. For instance, a review mentions that the low systemic immunomodulatory effect of some kynurenine pathway modulators may be associated with off-target effects, such as AhR activation, emphasizing that this aspect should not be overlooked when assessing their utility nih.gov. While this comment is not specific to this compound, it highlights the broader need to investigate potential off-target interactions for any compound targeting this pathway.
The development of newer KMO inhibitors, including this compound and GSK366, has aimed to improve selectivity and avoid issues seen with earlier compounds, such as the production of peroxide nih.govnih.govresearchgate.net. The distinct binding mode of this compound, trapping the catalytic flavin in a tilting conformation, is associated with the absence of this peroxide production, suggesting a more favorable off-target profile in this regard compared to some previous inhibitors nih.govnih.govresearchgate.net.
Comprehensive off-target profiling studies, which typically involve screening the compound against a broad panel of targets (receptors, enzymes, ion channels, etc.), would be necessary to definitively identify and mechanistically define any off-target effects of this compound. While such detailed data were not found in the provided search snippets, the focus on developing highly selective inhibitors like this compound suggests that efforts were made during its discovery and characterization to minimize unintended interactions.
Future Research Avenues and Unresolved Questions
Exploring Novel Binding Sites and Mechanisms for KMO Inhibition
While the tilting flavin binding mode exhibited by inhibitors like GSK065 represents a significant advance in KMO inhibitor design, continued exploration of novel binding sites and mechanisms is crucial for developing inhibitors with improved properties. nih.govnih.govesrf.frresearchgate.netresearchgate.net The crystal structure of human KMO remains unknown, with studies often relying on homologous bacterial enzymes like Pseudomonas fluorescens KMO (Pf-KMO) as structural surrogates. nih.govesrf.fr Further structural elucidation of human KMO, perhaps in complex with various ligands, could reveal additional binding pockets or conformational states exploitable for inhibitor design. Investigating allosteric binding sites, distinct from the active site, could lead to the development of inhibitors with different kinetic profiles and potentially reduced off-target effects. Research into the dynamics of the KMO enzyme and its FAD cofactor could also inform the design of inhibitors that modulate enzyme activity through novel mechanisms beyond directly blocking the substrate binding site or inducing the observed flavin tilt. nih.govesrf.fr
Investigation of KMO Isoforms and Tissue-Specific Roles
While KMO is known to be expressed in various tissues, including high levels in the liver and kidney, and in phagocytes like macrophages and monocytes, its expression and activity can vary depending on tissue type and physiological conditions. researchgate.netnih.govfrontiersin.org Human KMO has multiple reported isoforms produced by alternative splicing. uniprot.org Mouse KMO also has reported isoforms. uniprot.org The potential existence of different KMO isoforms with distinct enzymatic properties or tissue-specific expression patterns warrants further investigation. Understanding the roles of these isoforms in different tissues and disease states could allow for the development of inhibitors with greater tissue specificity, potentially minimizing systemic side effects. Research into the cellular localization of KMO within specific tissues, such as the brain where it is found in both microglia and neurons, is also important for understanding its precise roles in health and disease and for targeting inhibition effectively. mdpi.commdpi.com
Deeper Understanding of KMO Inhibition's Impact on Complex Biological Networks
The kynurenine (B1673888) pathway is intricately linked to various other biological networks, including the immune system, the hypothalamic–pituitary–adrenal axis, and neurotransmission. mdpi.com KMO inhibition, by altering the balance of KP metabolites, can have widespread effects on these interconnected systems. researchgate.netmdpi.commdpi.com Future research needs to delve deeper into the complex interplay between KMO inhibition and these biological networks. This includes investigating how changes in KP metabolite levels downstream of KMO inhibition influence immune cell function, neuroinflammatory processes, and neurotransmitter systems. Understanding these complex interactions is crucial for predicting the full therapeutic potential and potential off-target effects of KMO inhibitors in various disease contexts. For instance, research suggests KMO and its product QUIN may have antiviral functions, highlighting a potential interaction with the immune response to viral infections that needs further study. plos.org
Development of Advanced Preclinical Models for Disease Mimicry
While KMO inhibition has shown promise in various preclinical models of neurodegenerative diseases, acute pancreatitis, and other inflammatory conditions, the development of more advanced and representative preclinical models is essential for accurately evaluating the potential of KMO inhibitors like this compound. researchgate.netscience.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Future research should focus on creating models that better mimic the complexity and heterogeneity of human diseases where KP dysregulation is implicated. This could involve developing more sophisticated animal models, including those with tissue-specific KMO modulation or those that better recapitulate the chronic and progressive nature of certain conditions. Utilizing induced pluripotent stem cell (iPSC) technology to create human-relevant cellular models with specific genetic backgrounds or disease-relevant phenotypes could also provide valuable insights into the effects of KMO inhibition.
Synergistic Research with Other Kynurenine Pathway Modulators
The kynurenine pathway involves a cascade of enzymes, and modulating the activity of other enzymes in the pathway, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), can also impact KP metabolite levels. mdpi.comscience.gov Future research could explore the potential synergistic effects of combining KMO inhibitors like this compound with modulators of other KP enzymes. Investigating how simultaneous inhibition or activation of different points in the pathway affects metabolite profiles and therapeutic outcomes could lead to more effective treatment strategies for diseases driven by broad KP dysregulation. plos.orgscience.govmdpi.com For example, research has explored combining KMO inhibition with blocking kynurenine efflux from the brain or with IDO inhibition in the context of alcohol use disorder and viral infections, respectively. plos.orgmdpi.com
Elucidation of Long-Term Preclinical Pharmacological Effects
While preclinical studies have demonstrated the short-term effects of KMO inhibition in various disease models, a more comprehensive understanding of the long-term pharmacological effects of compounds like this compound is needed. This includes evaluating the sustained impact of KMO inhibition on KP metabolite levels, potential adaptive changes in the pathway or related biological networks, and the long-term therapeutic outcomes and potential for off-target effects with chronic administration. researchgate.net Long-term preclinical studies can provide crucial data on the durability of the therapeutic response and identify any delayed or cumulative effects that might not be apparent in shorter studies.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for initial validation of GSK065’s selectivity as a KMO inhibitor?
- Methodology : Begin with in vitro enzymatic assays using recombinant human KMO to measure inhibition kinetics (e.g., IC50, Ki). Include control experiments with structurally similar enzymes (e.g., type I KMO inhibitors) to assess off-target effects. Use cell-based models (e.g., primary hepatocytes) to validate target engagement via metabolomic profiling of kynurenine pathway intermediates . Structural studies comparing binding modes of type I vs. type II inhibitors (e.g., this compound vs. UPF-648) should inform selectivity hypotheses .
Q. How should researchers design dose-response studies for this compound to establish its therapeutic window in preclinical models?
- Methodology : Conduct staggered dosing in in vivo models (e.g., murine pancreatitis or neurodegeneration models), measuring plasma and tissue concentrations via LC-MS/MS to correlate exposure with efficacy. Include toxicity endpoints (e.g., liver enzymes, histopathology) and compare to in vitro cytotoxicity data (e.g., IC50 in primary cells vs. transformed lines). Use nonlinear regression models to calculate EC90/NOAEL ratios .
Q. What statistical frameworks are essential for analyzing this compound’s effects on tryptophan metabolism in heterogeneous cell populations?
- Methodology : Apply mixed-effects models to account for inter-sample variability in metabolomic datasets (e.g., kynurenine/tryptophan ratios). Normalize data using internal standards and validate via spike-recovery experiments. Pair parametric tests (e.g., ANOVA) with post hoc corrections (e.g., Bonferroni) for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and limited in vivo efficacy in neurodegenerative models?
- Methodology : Investigate blood-brain barrier (BBB) penetration using tandem mass spectrometry to quantify unbound drug levels in cerebrospinal fluid. Employ PET imaging with radiolabeled this compound to assess brain biodistribution. If BBB penetration is suboptimal, explore prodrug strategies or intrathecal administration while monitoring peripheral metabolite shifts . Contrast findings with in vitro BBB models (e.g., iPSC-derived endothelial cells) to identify transport mechanisms .
Q. What strategies optimize experimental workflows to assess this compound’s tissue-specific effects on tryptophan metabolism?
- Methodology : Use multi-omics integration (transcriptomics, proteomics, metabolomics) across tissues (e.g., liver, brain, plasma). Apply hierarchical clustering to identify tissue-specific metabolic nodes. For longitudinal studies, implement nested sampling protocols to minimize inter-individual variability. Validate findings using CRISPR/Cas9-mediated KMO knockout models as comparators .
Q. How should researchers design studies to evaluate this compound’s potential for off-target interactions with immune checkpoint regulators (e.g., IDO1)?
- Methodology : Perform competitive binding assays with purified IDO1 and KMO enzymes under physiologically relevant redox conditions. Use RNA-seq to profile immune cell populations in treated models (e.g., PD-1/CTLA-4 expression in tumor-infiltrating lymphocytes). Pair with phosphoproteomics to map downstream signaling cascades (e.g., mTOR, NF-κB). Validate specificity using dual-knockout (KMO/IDO1) models .
Q. What analytical pipelines are critical for reconciling discrepancies in this compound’s reported metabolic stability across species?
- Methodology : Conduct interspecies microsomal stability assays (human, mouse, rat) with LC-HRMS to identify species-specific metabolites. Use molecular dynamics simulations to predict cytochrome P450 binding affinities. Cross-validate findings with in vivo pharmacokinetic studies in humanized liver chimeric mice .
Methodological Considerations for Data Contradictions
- Handling Inconsistent Replicability : If in vitro results (e.g., picomolar KMO inhibition ) conflict with in vivo data, apply sensitivity analysis to experimental parameters (e.g., buffer conditions, cell passage number). Use Bayesian meta-analysis to quantify uncertainty across studies .
- Addressing Variability in Metabolomic Profiling : Implement batch-effect correction algorithms (e.g., ComBat) and orthogonal validation via targeted MS/MS. Report coefficients of variation (CV) for technical vs. biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
